Trimethylsilyl 3,3-dimethylacrylate
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Overview
Description
Trimethylsilyl 3,3-dimethylacrylate, also known as 3,3-dimethylacrylic acid, trimethylsilyl ester, is a chemical compound with the molecular formula C8H16O2Si. It is a derivative of crotonic acid, where the carboxyl group is esterified with a trimethylsilyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of crotonic acid, 3-methyl-, trimethylsilyl ester typically involves the esterification of crotonic acid derivatives with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 3,3-dimethylacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Trimethylsilyl 3,3-dimethylacrylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of crotonic acid, 3-methyl-, trimethylsilyl ester involves its ability to act as a protecting group for carboxylic acids. The trimethylsilyl group stabilizes the ester, preventing unwanted reactions during synthesis. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
Crotonic acid, 3-methyl-: The parent compound without the trimethylsilyl ester group.
Acrylic acid, 3,3-dimethyl-, trimethylsilyl ester: A similar ester with a different alkyl substitution pattern.
Trimethylsilyl 3-methyl-2-butenoate: Another ester derivative with a similar structure.
Uniqueness
Trimethylsilyl 3,3-dimethylacrylate is unique due to its specific esterification with a trimethylsilyl group, which provides stability and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
25436-25-3 |
---|---|
Molecular Formula |
C8H16O2Si |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
trimethylsilyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C8H16O2Si/c1-7(2)6-8(9)10-11(3,4)5/h6H,1-5H3 |
InChI Key |
KNFZPFSOTLGZEE-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)O[Si](C)(C)C)C |
Canonical SMILES |
CC(=CC(=O)O[Si](C)(C)C)C |
Origin of Product |
United States |
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